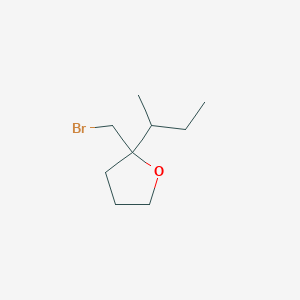
3-Amino-N-propylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-propylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C₈H₁₃N₃O₂S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO₂NH₂) attached to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-propylpyridine-2-sulfonamide typically involves the reaction of 3-aminopyridine with propylamine and a sulfonating agent. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-propylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-propylpyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-N-propylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound useful as a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
3-Amino-N-propylpyridine-2-sulfonamide is unique due to its specific structural features, such as the propyl group attached to the pyridine ring. This structural variation can lead to different biological activities and chemical reactivity compared to other sulfonamides .
Eigenschaften
Molekularformel |
C8H13N3O2S |
|---|---|
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
3-amino-N-propylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-2-5-11-14(12,13)8-7(9)4-3-6-10-8/h3-4,6,11H,2,5,9H2,1H3 |
InChI-Schlüssel |
YRWWWLLGHQXXCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(C=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)




![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)
![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)

![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)

